molecular formula C18H16F2N2O2 B6091016 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide

1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide

Cat. No.: B6091016
M. Wt: 330.3 g/mol
InChI Key: BANKUKMVWQWNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FFP and is a proline derivative that has a unique structure and properties.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide is not fully understood. However, it is believed that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various types of cancer cells, making it a promising candidate for further research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis process, which can make it difficult to produce large quantities of the compound. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide. One potential direction is to study the compound's effects on other types of cancer cells and to determine whether it has any potential applications in the treatment of other diseases.
Another potential direction is to study the compound's mechanism of action in more detail. This could involve using techniques such as X-ray crystallography and molecular modeling to study the compound's interactions with enzymes and other proteins.
Overall, this compound is a promising compound with significant potential for scientific research. Its potent anticancer activity and other biochemical and physiological effects make it a valuable candidate for further study.

Synthesis Methods

The synthesis of 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide is a complex process that involves several steps. The first step involves the reaction of 2-fluorobenzoyl chloride with proline in the presence of a base such as triethylamine. This reaction results in the formation of 2-fluorobenzoylproline.
In the second step, 3-fluoroaniline is added to the reaction mixture, and the reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of this compound.

Scientific Research Applications

1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide has several potential scientific research applications. One of the most significant applications is in the field of drug discovery. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Properties

IUPAC Name

1-(2-fluorobenzoyl)-N-(3-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-12-5-3-6-13(11-12)21-17(23)16-9-4-10-22(16)18(24)14-7-1-2-8-15(14)20/h1-3,5-8,11,16H,4,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANKUKMVWQWNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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